
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is a deuterated derivative of Norfluoxetine, a primary active metabolite of the widely used antidepressant Fluoxetine. The compound is labeled with deuterium, which is a stable isotope of hydrogen, and is often used in scientific research to study the pharmacokinetics and metabolic pathways of drugs. The phthalimide group is a common protecting group in organic synthesis, and the phenyl-d5 label indicates the presence of deuterium atoms in the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Phthalimide Intermediate: The phthalimide group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with phthalic anhydride under acidic conditions.
Introduction of the Deuterium Label: The phenyl ring is labeled with deuterium through a series of hydrogen-deuterium exchange reactions. This can be done using deuterated reagents such as deuterated chloroform or deuterated acetic acid.
Coupling Reactions: The protected amine is then coupled with the appropriate fluoxetine precursor using standard coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Deprotection: Finally, the phthalimide protecting group is removed under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, nitriles.
Applications De Recherche Scientifique
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of fluoxetine and its metabolites.
Metabolic Pathways: Helps in identifying metabolic pathways and intermediates in drug metabolism studies.
Isotope Labeling: Used in isotope labeling studies to trace the movement and transformation of the compound in biological systems.
Drug Development: Assists in the development of new antidepressants and other therapeutic agents by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in analytical chemistry for the quantification and identification of fluoxetine and its metabolites in biological samples.
Mécanisme D'action
The mechanism of action of (S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is similar to that of fluoxetine. It primarily acts as a selective serotonin reuptake inhibitor (SSRI), which increases the levels of serotonin in the brain by inhibiting its reuptake into presynaptic neurons. This leads to an enhanced serotonergic neurotransmission, which is associated with antidepressant effects. The deuterium labeling does not significantly alter the pharmacological activity but helps in tracing the compound in metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoxetine: The parent compound, widely used as an antidepressant.
Norfluoxetine: The primary active metabolite of fluoxetine.
Deuterated Fluoxetine: Fluoxetine labeled with deuterium for pharmacokinetic studies.
Phthalimide Derivatives: Compounds containing the phthalimide group used in organic synthesis.
Uniqueness
(S)-Norfluoxetine-d5 Phthalimide (Phenyl-d5) is unique due to its combination of deuterium labeling and the presence of the phthalimide group. This makes it particularly useful in detailed pharmacokinetic and metabolic studies, providing more accurate and reliable data compared to non-deuterated analogs.
Propriétés
Formule moléculaire |
C24H18F3NO3 |
|---|---|
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
2-[(3S)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m0/s1/i1D,2D,3D,6D,7D |
Clé InChI |
HBVJWKXCFVAHNT-YXTOIPEWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F)[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


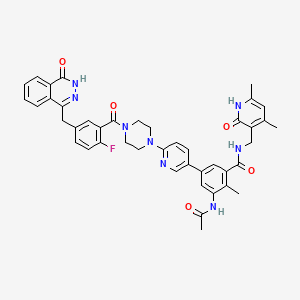
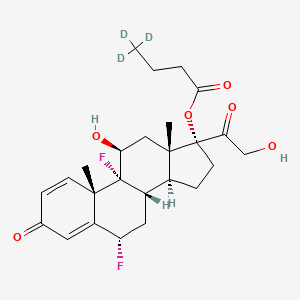
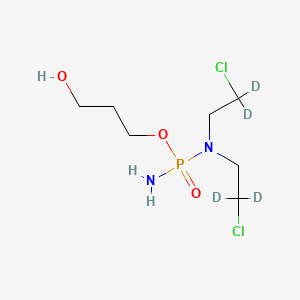
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
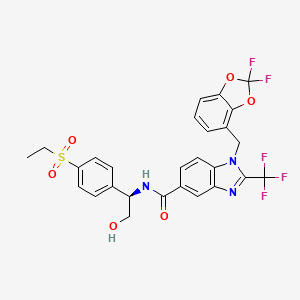
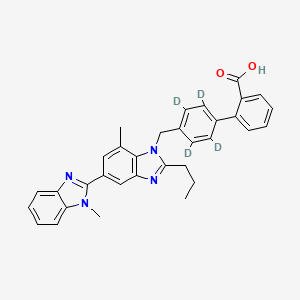
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
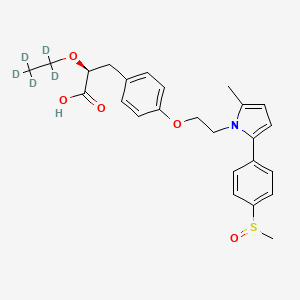
![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)
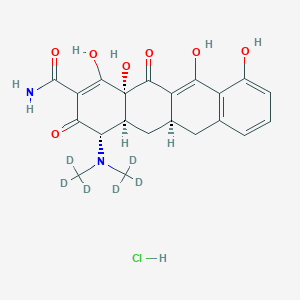
![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)
